Enzymatic Product Specificity: FTO Predominantly Produces hm6A, While ALKBH5 Yields Adenosine
In head-to-head enzymatic assays comparing the two major human m6A demethylases, FTO and ALKBH5, FTO preferentially catalyzes the hydroxylation of m6A to yield N6-hydroxymethyladenosine (hm6A) as the predominant product. Under identical in vitro conditions with m6A-containing single-stranded RNA substrates, FTO produces hm6A as a stable hemiaminal intermediate, which undergoes slow, non-enzymatic fragmentation to adenosine and formaldehyde. In stark contrast, ALKBH5, along with ALKBH2, ALKBH3, and bacterial AlkB, directly catalyzes complete demethylation to yield adenosine as the predominant product without observable hm6A accumulation . This differential product profile was confirmed using both mass spectrometry and nuclear magnetic resonance (NMR).
| Evidence Dimension | Major enzymatic reaction product from m6A substrate |
|---|---|
| Target Compound Data | N6-hydroxymethyladenosine (hm6A) as the predominant, stable product |
| Comparator Or Baseline | ALKBH5, ALKBH2, ALKBH3, and AlkB produce demethylated adenosine as the predominant product |
| Quantified Difference | FTO: hm6A is major observable species; ALKBH5: hm6A is not detected as a major product (direct demethylation) |
| Conditions | In vitro assay with recombinant enzymes, m6A-containing ssRNA substrates, analyzed by LC-MS and NMR |
Why This Matters
For researchers studying FTO-specific demethylation pathways or developing FTO-based detection assays, hm6A is the essential and non-substitutable substrate, as ALKBH5 does not generate this intermediate.
- [1] Kaur S, Yang CG, Schofield CJ, et al. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB. Nucleic Acids Res. 2025;53(16):gkaf813. View Source
